molecular formula C12H8ClNO5S B8043758 4-(4-Nitrophenoxy)benzenesulfonyl chloride

4-(4-Nitrophenoxy)benzenesulfonyl chloride

Cat. No.: B8043758
M. Wt: 313.71 g/mol
InChI Key: OGPAJCKMXVJHSK-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C12H8ClNO5S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is substituted with a 4-nitrophenoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

4-(4-Nitrophenoxy)benzenesulfonyl chloride can be synthesized through several methods. One common method involves the nitration of phenoxybenzene followed by sulfonylation. The process typically involves the following steps:

    Nitration: Phenoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position.

    Sulfonylation: The nitrated product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial production methods may involve the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents to convert the sulfonic acid derivative into the sulfonyl chloride .

Chemical Reactions Analysis

4-(4-Nitrophenoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The nitro group can also participate in redox reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

4-(4-Nitrophenoxy)benzenesulfonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the nitro and phenoxy groups, which enhance its reactivity and make it suitable for a wider range of applications.

Properties

IUPAC Name

4-(4-nitrophenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO5S/c13-20(17,18)12-7-5-11(6-8-12)19-10-3-1-9(2-4-10)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPAJCKMXVJHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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